molecular formula C15H15N3O3 B6345532 2-Amino-5-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one CAS No. 1354924-76-7

2-Amino-5-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one

Cat. No. B6345532
CAS RN: 1354924-76-7
M. Wt: 285.30 g/mol
InChI Key: LGFRCBSXYWXMCR-UHFFFAOYSA-N
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Description

2-Amino-5-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one (abbreviated as 2AFM4M) is a heterocyclic compound that is widely used in scientific research. It is an important building block for many biologically active compounds, such as natural products, drugs and other bioactive molecules. 2AFM4M is a versatile compound that can be used as a starting material for the synthesis of a variety of compounds and can be used to study the mechanism of action of drugs.

Mechanism of Action

2-Amino-5-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one is an important starting material for the synthesis of a variety of compounds. It is a versatile compound that can be used to study the mechanism of action of drugs. The mechanism of action of 2-Amino-5-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one is not fully understood, but it is believed that it acts as an agonist at certain receptor sites in the body. It has been shown to bind to and activate certain receptors, which then trigger a cascade of biochemical reactions that lead to the desired physiological effect.
Biochemical and Physiological Effects
2-Amino-5-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one has been studied for its biochemical and physiological effects. It has been shown to have an effect on the metabolism of certain proteins, as well as to modulate the activity of certain enzymes. It has also been shown to have an effect on the production of certain hormones, such as cortisol and adrenaline. In addition, 2-Amino-5-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one has been shown to have an effect on the immune system, as well as to have an effect on the functioning of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

2-Amino-5-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one has several advantages for use in lab experiments. It is a versatile compound that can be used as a starting material for the synthesis of a variety of compounds. It is also relatively easy to synthesize and is readily available. However, there are some limitations to using 2-Amino-5-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one in lab experiments. It is a relatively unstable compound and can be easily degraded by light or air. In addition, it is a relatively expensive compound and may not be cost effective for use in large scale experiments.

Future Directions

2-Amino-5-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one has many potential applications in the future. It can be used as a starting material for the synthesis of a variety of compounds, such as natural products, drugs, and other bioactive molecules. It can also be used to study the mechanism of action of drugs, as well as to investigate the biochemical and physiological effects of drugs. In addition, 2-Amino-5-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one can be used to study the structure and function of proteins, as well as to investigate the structure and function of enzymes. Finally, 2-Amino-5-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one can be used to develop new drugs and treatments for a variety of diseases and conditions.

Synthesis Methods

2-Amino-5-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one can be synthesized using several methods. The most commonly used method is the reaction of 2-amino-5-methyl-4-methoxy-1H-imidazole with furan-2-ylmethyl bromide in the presence of sodium hydride in dimethylformamide (DMF). This reaction yields 2-Amino-5-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one as the major product. Other methods for the synthesis of 2-Amino-5-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one include the reaction of 2-amino-5-methyl-1H-imidazole with furan-2-ylmethyl bromide in the presence of sodium hydride in DMF, the reaction of 2-amino-5-methyl-4-methoxy-1H-imidazole with furan-2-ylmethyl chloride in the presence of sodium hydride in DMF, and the reaction of 2-amino-5-methyl-4-methoxy-1H-imidazole with furan-2-ylmethyl iodide in the presence of sodium hydride in DMF.

Scientific Research Applications

2-Amino-5-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of compounds, such as natural products, drugs, and other bioactive molecules. It has also been used to study the mechanism of action of drugs, as well as to investigate the biochemical and physiological effects of drugs. In addition, 2-Amino-5-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one has been used to study the structure and function of proteins, as well as to investigate the structure and function of enzymes.

properties

IUPAC Name

2-amino-4-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-20-11-6-4-10(5-7-11)15(9-12-3-2-8-21-12)13(19)17-14(16)18-15/h2-8H,9H2,1H3,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFRCBSXYWXMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-5-[(furan-2-yl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one

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